molecular formula C20H17F3N2O3 B251594 N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide

N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide

Cat. No. B251594
M. Wt: 390.4 g/mol
InChI Key: BKMKPOMYIOHTRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide, commonly known as compound 1, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of drug discovery. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Mechanism of Action

The mechanism of action of compound 1 involves the inhibition of PDE4 and PDE5, which leads to the accumulation of intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), respectively. This results in the activation of downstream signaling pathways, leading to the physiological effects observed.
Biochemical and Physiological Effects:
Compound 1 has been shown to exhibit potent anti-inflammatory activity in various animal models of inflammation. It has also been shown to improve lung function in animal models of asthma. In addition, compound 1 has been shown to improve erectile function in animal models of erectile dysfunction.

Advantages and Limitations for Lab Experiments

One of the advantages of using compound 1 in lab experiments is its potency and selectivity for PDE4 and PDE5. This allows for the study of the specific effects of inhibiting these enzymes. However, one limitation of using compound 1 is its relatively low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of compound 1. One potential area of research is the development of more potent and selective inhibitors of PDE4 and PDE5 based on the structure of compound 1. Another area of research is the study of the effects of compound 1 on other intracellular signaling pathways, which may lead to the identification of new therapeutic targets. Finally, the use of compound 1 in combination with other drugs for the treatment of various diseases should be explored.

Synthesis Methods

The synthesis of compound 1 involves the reaction of 2-bromo-1-(trifluoromethyl)benzene with 2-aminobenzoic acid in the presence of a base, followed by the addition of morpholine and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the desired product. The purity of the compound can be improved by recrystallization or column chromatography.

Scientific Research Applications

Compound 1 has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit potent inhibitory activity against various enzymes, including phosphodiesterase 4 (PDE4) and phosphodiesterase 5 (PDE5), which are involved in the regulation of intracellular signaling pathways. Inhibition of these enzymes has been linked to the treatment of various diseases, including inflammation, asthma, and erectile dysfunction.

properties

Molecular Formula

C20H17F3N2O3

Molecular Weight

390.4 g/mol

IUPAC Name

N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C20H17F3N2O3/c21-20(22,23)14-5-6-16(25-7-9-27-10-8-25)15(12-14)24-19(26)18-11-13-3-1-2-4-17(13)28-18/h1-6,11-12H,7-10H2,(H,24,26)

InChI Key

BKMKPOMYIOHTRW-UHFFFAOYSA-N

SMILES

C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC4=CC=CC=C4O3

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC4=CC=CC=C4O3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.